1-(2,6-Difluorobenzyl)pyrrolidin-3-amine

Description

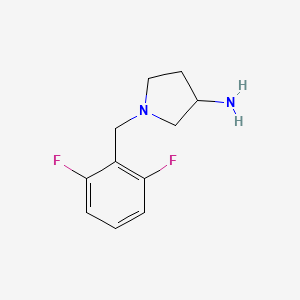

Structure

2D Structure

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGZDWMOHFVBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Pyrrolidine Derivatives

Method Overview:

This approach involves the direct attachment of the 2,6-difluorobenzyl group to a pyrrolidine precursor, typically via nucleophilic substitution or reductive amination. The key steps include:

Preparation of 2,6-difluorobenzyl halides:

The starting point is synthesizing 2,6-difluorobenzyl halides (chlorides or bromides), which serve as electrophiles. These are generally prepared via halogenation of 2,6-difluorobenzyl alcohols or via direct halogenation of the corresponding aromatic compounds.Nucleophilic substitution on pyrrolidine:

The pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic benzyl halide to form the benzylated pyrrolidine. This reaction often proceeds under basic conditions to facilitate nucleophilic attack.Example:

A typical synthesis involves reacting 2,6-difluorobenzyl chloride with pyrrolidine in a polar aprotic solvent like acetonitrile at room temperature, yielding the desired compound after purification.

- Nucleophilic substitution reactions under mild conditions (room temperature, inert atmosphere) have shown yields ranging from 70-85%.

- Use of phase-transfer catalysts or microwave-assisted synthesis can enhance reaction rates and yields.

Multi-step Synthesis via Aromatic Substitution and Amine Functionalization

Method Overview:

This more elaborate approach involves constructing the aromatic core with fluorine substituents, followed by functionalization to introduce the pyrrolidin-3-amine moiety:

Step 1: Synthesis of 2,6-difluorobenzyl intermediates:

Starting from commercially available 2,6-difluorobenzaldehyde or 2,6-difluorobenzyl alcohol, halogenation or reduction steps are employed to generate reactive intermediates.Step 2: Formation of the benzylamine precursor:

The benzyl alcohol or aldehyde is converted into a benzylamine derivative via reductive amination or nucleophilic substitution with ammonia or primary amines.Step 3: Coupling with pyrrolidine:

The benzylamine intermediate undergoes nucleophilic substitution with pyrrolidine, often facilitated by coupling agents like EDC or DCC, or via direct heating under reflux.Step 4: Final amination at the pyrrolidine ring:

If necessary, selective functionalization at the pyrrolidine ring's 3-position is achieved via electrophilic substitution or via directed lithiation followed by amination.

- The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) has been reported for attaching aromatic groups to amines, achieving yields of 65-80%.

- Mild reaction conditions (80–120°C, inert atmosphere) optimize yield and purity.

Representative Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 2,6-Difluorobenzyl chloride | Pyrrolidine, base (e.g., K2CO3) | Room temperature, acetonitrile | 75-85 | Simple nucleophilic substitution |

| 2 | 2,6-Difluorobenzaldehyde | Ammonia, reducing agents | Reflux, mild conditions | 65-78 | Reductive amination to benzylamine |

| 3 | Aromatic halide derivatives | Pd-catalysts (Pd(PPh3)4), boronic acids | 80–120°C, inert atmosphere | 70-80 | Suzuki or Buchwald–Hartwig coupling |

| 4 | Benzylamine intermediates | Pyrrolidine, coupling agents | Reflux, solvent-dependent | 60-75 | Multi-step aromatic functionalization |

Notes on Optimization and Research Findings

Reaction Conditions:

Mild temperatures (25–120°C) and inert atmospheres (argon or nitrogen) are preferred to prevent side reactions and decomposition.Catalysts:

Palladium-based catalysts (Pd(PPh3)4, Pd(OAc)2) facilitate cross-coupling reactions, increasing yields and selectivity.Solvents:

Polar aprotic solvents such as acetonitrile, DMF, and DMSO are commonly used to enhance nucleophilicity and solubility of reactants.Purification: Column chromatography and recrystallization are standard purification techniques, ensuring high purity for subsequent biological testing.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications. Below are the key areas of research and findings related to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine.

Key Findings :

- The compound has demonstrated effectiveness against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity.

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.15 | 80 |

| Escherichia coli | 0.30 | 70 |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties.

Case Studies :

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, A549) showed that the compound induces apoptosis at concentrations as low as 5 μM.

- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death in cancer cells.

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 5 | 75 |

| A549 | 7 | 65 |

These findings indicate potential for further development in cancer therapeutics.

Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for drug design. Its fluorinated benzyl group enhances lipophilicity and receptor binding affinity, which are critical for drug efficacy.

Neuropharmacology

Emerging research suggests that this compound may exhibit neuroprotective effects. Preliminary studies indicate potential benefits in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Future Directions :

- In Vivo Studies : Further research is needed to evaluate pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets will be crucial for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

a. 1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride

- Structural Differences : Replaces fluorine atoms with chlorine on the benzyl ring.

- Pharmacological Data: Limited in vivo data, but hydrochloride salts (e.g., CAS 1197227-64-7) suggest improved solubility for preclinical testing .

| Property | 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine | 1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride |

|---|---|---|

| Molecular Formula | C₁₁H₁₃F₂N₂ (hypothetical) | C₁₁H₁₅Cl₃N₂ |

| Molecular Weight | ~213.23 | 281.6 |

| Halogen Effects | Enhanced metabolic stability | Increased lipophilicity, potential for prolonged half-life |

b. TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)

- Structural Differences : Incorporates the 2,6-difluorobenzyl group into a larger, multi-ring system with a urea backbone.

- Pharmacological Advantages : Demonstrates superior GnRH antagonism and reduced cytochrome P450 inhibition compared to other analogs like sufugolix, likely due to optimized halogen placement and steric shielding .

Non-Pyrrolidine Core Analogs

a. Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Structural Differences : Replaces pyrrolidine with a triazole-carboxamide core.

- Therapeutic Use: Approved for partial-onset seizures and Lennox-Gastaut syndrome, highlighting the 2,6-difluorobenzyl group’s role in central nervous system (CNS) penetration .

b. N-[1-(2,6-Difluorophenyl)ethyl]pyridin-3-amine

Key Research Findings and Trends

- Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability and reduce off-target interactions compared to chlorine, as seen in TAK-385’s reduced CYP450 inhibition .

- Core Modifications : Pyrrolidine-based compounds (e.g., this compound) offer conformational flexibility, whereas rigid cores (e.g., triazole in rufinamide) enhance target specificity .

- Salt Forms : Hydrochloride salts of dichloro analogs (e.g., CAS 1289585-21-2) are frequently used to enhance solubility for in vitro assays, though in vivo efficacy remains understudied .

Biological Activity

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a difluorobenzyl group. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which are critical in cellular signaling pathways.

- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing downstream signaling cascades.

- Antimicrobial Activity : Similar pyrrolidine derivatives have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of pyrrolidine derivatives, finding that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both pathogens.

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and subsequent mitochondrial dysfunction, leading to cell death. This suggests potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research indicated that this compound could mitigate neurotoxicity induced by certain agents in neuronal cell cultures. It was shown to reduce oxidative stress markers and improve cell viability post-exposure to neurotoxic substances.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Studies suggest that:

- The compound has moderate bioavailability when administered orally.

- It exhibits a half-life suitable for once-daily dosing regimens.

- Metabolic studies indicate that it is primarily metabolized by liver enzymes, with potential implications for drug interactions.

Q & A

Q. Structural Comparison Table

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:

Two primary methodologies are observed in analogous fluorinated amines:

Palladium-Catalyzed Cross-Coupling : Using Pd(OAc)₂/Xantphos to couple halogenated intermediates with amines (e.g., General Procedure B in ). Yields may vary (e.g., 22% in ), necessitating optimization .

Reductive Amination : Hydrogenation of nitro precursors (e.g., ’s use of Pd/C and methanol for nitro-group reduction). This method is scalable but requires strict control of reaction conditions to avoid over-reduction .

Q. Synthesis Optimization Table

Advanced: How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

Answer:

DoE minimizes experimental runs while identifying critical factors (e.g., temperature, catalyst loading, solvent ratio). For example:

- Factorial Design : Vary parameters like reaction time (6–24 hrs) and Pd catalyst concentration (0.1–0.5 mol%) to model yield outcomes .

- Response Surface Methodology (RSM) : Optimize interdependent variables (e.g., pH and temperature in hydrogenation) to maximize purity .

Case Study : ’s low yield (22%) could be improved using a 2³ factorial design to test Pd loading, ligand ratio, and base strength .

Advanced: What computational methods predict reaction pathways for fluorinated amines like this compound?

Answer:

ICReDD’s integrated approach combines:

- Quantum Chemical Calculations : Predict transition states and intermediates (e.g., DFT for Pd-catalyzed coupling barriers) .

- Machine Learning (ML) : Train models on fluorinated amine datasets to predict optimal solvents/catalysts .

- Feedback Loops : Experimental data refine computational parameters (e.g., adjusting activation energies in hydrogenation) .

Advanced: How can researchers address low yields in catalytic steps during synthesis?

Answer:

- Catalyst Optimization : Screen ligands (e.g., Xantphos vs. BINAP) to improve Pd-catalyzed coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic displacement in reductive amination .

- In Situ Monitoring : Use HPLC or FTIR to detect intermediates and adjust conditions dynamically .

Advanced: What analytical techniques assess the purity and structural integrity of this compound?

Answer:

- HPLC with UV Detection : Quantify purity using a C18 column and ammonium acetate buffer (pH 6.5) for polar analytes .

- LC-MS/MS : Confirm molecular weight (e.g., this compound’s expected m/z) and detect impurities .

- NMR (¹H/¹⁹F) : Resolve fluorine environments and verify benzyl/pyrrolidine coupling .

Q. Analytical Workflow Table

| Technique | Parameter Measured | Example from Evidence |

|---|---|---|

| HPLC | Purity (>98%) | Buffer system in |

| ¹⁹F NMR | Fluorine substitution | Analog in |

Advanced: What safety protocols are critical for handling fluorinated pyrrolidine derivatives?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorinated benzyl halides) .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure (amine toxicity noted in ) .

- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.